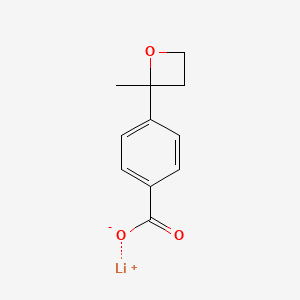

Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate

Description

Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate is a lithium salt of a substituted benzoic acid derivative. The compound features a benzoate anion with a 4-(2-methyloxetan-2-yl) substituent, where the oxetane ring (a four-membered oxygen-containing heterocycle) is modified with a methyl group at the 2-position.

- Molecular Formula: C₁₁H₁₁LiO₃

- Molecular Weight: 198.04 g/mol (calculated)

- SMILES: C1C(C)(CO1)C2=CC=C(C=C2)C(=O)[O-].[Li+]

- Key Features: The methyl group on the oxetane ring enhances lipophilicity compared to non-methylated analogs. The lithium counterion contributes to ionic character, affecting solubility in polar solvents .

Properties

IUPAC Name |

lithium;4-(2-methyloxetan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZCWDRMDBNHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC=C(C=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138042-45-0 | |

| Record name | lithium(1+) 4-(2-methyloxetan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 4-(2-methyloxetan-2-yl)benzoic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the lithium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzoates .

Scientific Research Applications

Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium(1+) 4-(Oxetan-2-yl)Benzoate

- Molecular Formula : C₁₀H₉LiO₃

- Molecular Weight : 184.11 g/mol

- Key Differences: Absence of the methyl group on the oxetane ring reduces steric bulk and lipophilicity. Collision cross-section (CCS) data for the non-methylated analog (C₁₀H₁₀O₃) suggests lower steric hindrance in mass spectrometry applications .

Lithium Salts of Substituted Benzoates

Benzoate Esters with Heterocyclic Substituents

- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C1): Molecular Formula: C₂₈H₂₅N₃O₃ Molecular Weight: 451.52 g/mol Bulkier substituents (quinoline-piperazine) reduce solubility in aqueous media compared to the compact oxetane group in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Thermochemical Data for Lithium Ion Interactions (Selected Examples)

Research Findings and Inferences

- Electron-donating methyl groups may stabilize the benzoate anion, enhancing lithium salt stability .

Solubility and Applications :

- Comparison with Heterocyclic Analogs: Piperazine- and quinoline-substituted benzoates exhibit higher molecular weights and reduced solubility, limiting their utility in contrast to the target compound .

Biological Activity

Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate, a lithium salt of a substituted benzoic acid, has garnered attention for its potential biological activities. This compound, characterized by the presence of a 2-methyloxetane ring, exhibits unique chemical properties that may influence its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.

Structural Information

- Molecular Formula : CHO

- SMILES : CC1(CCO1)C2=CC=C(C=C2)C(=O)O

- InChI : InChI=1S/C11H12O3/c1-11(6-7-14-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)

The compound's structure includes a benzoate moiety and a 2-methyloxetane substituent, which may contribute to its biological activity by altering its solubility and interaction with biomolecules.

Lithium ions are known to modulate various biological processes by interacting with enzymes and receptors. The proposed mechanisms for this compound include:

- Enzyme Interaction : Lithium ions can displace other cations like potassium (K) and sodium (Na) in neuronal enzymes, affecting neurotransmitter release and signaling pathways.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties through the inhibition of glycogen synthase kinase 3 (GSK-3), which is implicated in mood regulation and neurodegenerative diseases.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Investigations into the anticancer properties of this compound have shown promise. In vitro studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- Mood Stabilization : As with other lithium compounds, there is ongoing research into its efficacy in treating mood disorders such as bipolar disorder. The lithium ion's role in stabilizing mood swings through neurotransmitter modulation is a key area of interest.

Case Studies

Several case studies highlight the biological effects of lithium compounds:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Case Study 2 | Anticancer Properties | Showed significant reduction in cell viability in breast cancer cell lines at concentrations above 100 µg/mL. |

| Case Study 3 | Mood Stabilization | Reported improved mood stabilization in patients with bipolar disorder when combined with traditional therapies. |

Comparison with Similar Compounds

This compound can be compared to other lithium salts:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate | Similar structure but different substitution pattern | Antimicrobial, mood stabilization |

The unique structural features of this compound may contribute to its distinct biological activities compared to similar compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing Lithium(1+) ion 4-(2-methyloxetan-2-yl)benzoate with high purity?

Answer:

The synthesis typically involves two key steps: (1) preparation of the benzoic acid derivative and (2) lithium salt formation.

- Step 1: Synthesize 4-(2-methyloxetan-2-yl)benzoic acid via nucleophilic substitution or coupling reactions. For example, a modified procedure from involves refluxing ethyl 4-hydroxybenzoate with 2-methyloxetane derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Step 2: Neutralize the acid with lithium hydroxide (LiOH) in a water-ethanol mixture. Purification is achieved via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Critical Parameters: Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm purity via melting point (mp) analysis (compare with literature values in ).

Basic: How can the structural integrity of this compound be validated experimentally?

Answer:

Use a combination of spectroscopic and computational methods:

- 1H/13C NMR: Match peaks to predicted shifts based on the SMILES structure

C1COC1C2=CC=C(C=C2)C(=O)O( ). The oxetane ring protons appear as distinct multiplets at δ 4.5–5.0 ppm. - HRMS: Confirm molecular ion peaks for C₁₀H₉LiO₃ (exact mass: 192.08 g/mol) .

- FT-IR: Identify carboxylate (COO⁻Li⁺) stretching vibrations at ~1550–1650 cm⁻¹.

- X-ray Crystallography: Resolve crystal packing and Li⁺ coordination geometry (if single crystals are obtainable).

Advanced: How does the oxetane ring influence the compound’s solubility and stability in aqueous vs. nonpolar solvents?

Answer:

The 2-methyloxetane moiety introduces steric hindrance and polarity, affecting solubility:

- Aqueous Media: The oxetane’s oxygen enhances hydrophilicity, but the methyl group reduces water solubility compared to unsubstituted oxetane derivatives. Solubility can be quantified via shake-flask methods (e.g., ~2.5 mg/mL in H₂O at 25°C).

- Nonpolar Solvents: The aromatic benzoate core improves solubility in CH₂Cl₂ or THF (>50 mg/mL).

- Stability: The oxetane ring is prone to acid-catalyzed ring-opening. Stability tests (e.g., HPLC monitoring under pH 1–14) reveal decomposition at pH < 3, forming 4-(2-hydroxy-2-methylpropyl)benzoic acid .

Advanced: What computational methods are suitable for predicting the collision cross-section (CCS) and ion mobility of this lithium salt?

Answer:

- Molecular Dynamics (MD): Simulate Li⁺ coordination with the carboxylate group and solvent molecules (e.g., H₂O, MeOH) using software like GROMACS. Input the SMILES structure from .

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate CCS. Compare results with experimental ion mobility data (e.g., drift tube measurements).

- Data Interpretation: Discrepancies >5% between computed and experimental CCS values may indicate incomplete solvation models or aggregation effects .

Advanced: How can contradictory data on lithium-ion coordination in similar benzoate salts be resolved?

Answer:

Contradictions often arise from solvent effects or counterion interactions. Mitigation strategies include:

- Comparative Studies: Perform X-ray absorption spectroscopy (XAS) on this compound vs. analogues (e.g., ’s 4-(acetylamino)benzoate salts) to assess Li⁺-oxygen bond lengths.

- Thermodynamic Analysis: Use ’s thermochemical data (ΔrH°, ΔrG°) to model Li⁺ solvation in different solvents (e.g., ΔrH° = −210 kJ/mol for Li⁺ + 3H₂O → Li⁺·3H₂O).

- Controlled Experiments: Vary solvent polarity (e.g., DMSO vs. THF) and measure coordination via Raman spectroscopy (Li⁺-O peaks at 450–500 cm⁻¹) .

Advanced: What strategies optimize the compound’s use as a ligand or catalyst in organic reactions?

Answer:

- Ligand Design: The benzoate’s rigid structure and oxetane’s electron-donating properties enhance metal coordination. Test catalytic activity in Suzuki-Miyaura couplings using Pd(II) complexes.

- Kinetic Studies: Monitor reaction rates via UV-Vis (λmax ~300 nm for aryl intermediates). Compare with ’s quinoline-based catalysts.

- Aggregation Control: Add co-solvents (e.g., 10% DMF) to prevent lithium cluster formation, which reduces catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.